N-(3-butoxybenzoyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)thiourea N-(3-butoxybenzoyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988585
InChI: InChI=1S/C15H19N3O2S2/c1-2-3-8-20-12-6-4-5-11(10-12)13(19)17-14(21)18-15-16-7-9-22-15/h4-6,10H,2-3,7-9H2,1H3,(H2,16,17,18,19,21)
SMILES: CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NCCS2
Molecular Formula: C15H19N3O2S2
Molecular Weight: 337.5 g/mol

N-(3-butoxybenzoyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)thiourea

CAS No.:

Cat. No.: VC0988585

Molecular Formula: C15H19N3O2S2

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-butoxybenzoyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)thiourea -

Specification

Molecular Formula C15H19N3O2S2
Molecular Weight 337.5 g/mol
IUPAC Name 3-butoxy-N-(4,5-dihydro-1,3-thiazol-2-ylcarbamothioyl)benzamide
Standard InChI InChI=1S/C15H19N3O2S2/c1-2-3-8-20-12-6-4-5-11(10-12)13(19)17-14(21)18-15-16-7-9-22-15/h4-6,10H,2-3,7-9H2,1H3,(H2,16,17,18,19,21)
Standard InChI Key VYRAMFCWWZLMEG-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NCCS2
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NCCS2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator